3-(3,4-difluorophenyl)prop-2-enenitrile
Description
3-(3,4-Difluorophenyl)prop-2-enenitrile is an organic compound characterized by a propenenitrile backbone substituted with a 3,4-difluorophenyl group. Its molecular formula is C₉H₅F₂N, with a molar mass of 165.14 g/mol. The presence of fluorine atoms at the 3- and 4-positions of the phenyl ring imparts unique electronic and steric properties, enhancing metabolic stability and influencing intermolecular interactions in biological systems. This compound is of interest in medicinal chemistry, particularly in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, as evidenced by its structural role in analogs like FE@SNAP and SNAP-7941 .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDNIVVIHGFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)prop-2-enenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Piperidine or other organic bases
Industrial Production Methods
On an industrial scale, the production of 3-(3,4-difluorophenyl)prop-2-enenitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(3,4-Difluorophenyl)prop-2-enenitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-difluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the difluorophenyl ring can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Difluorophenyl vs. Dimethoxyphenyl
Compound: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile (C₁₁H₁₁NO₂; molar mass: 189.21 g/mol)
- Key Differences :
- Electronic Effects : Methoxy (-OCH₃) groups are electron-donating via resonance, increasing electron density on the aromatic ring. In contrast, fluorine atoms are electron-withdrawing via inductive effects, reducing ring electron density.
- Applications : The dimethoxy derivative is a precursor in the synthesis of Ivabradine , a cardiac drug, highlighting its utility in cardiovascular therapeutics . The difluorophenyl analog, however, is tailored for neuropharmacology (e.g., MCHR1 antagonism) due to improved blood-brain barrier penetration and receptor affinity .
Table 1: Substituent Impact on Properties
| Property | 3,4-Difluorophenyl Derivative | 3,4-Dimethoxyphenyl Derivative |
|---|---|---|
| Electron Effect | Electron-withdrawing | Electron-donating |
| Molar Mass (g/mol) | 165.14 | 189.21 |
| Primary Application | MCHR1 Antagonists | Ivabradine Synthesis |
| Metabolic Stability | High (fluorine-induced) | Moderate |
Trifluoromethyl-Substituted Analogs
Examples :
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile Structure: Incorporates a trifluoromethyl (-CF₃) group and a benzodiazole ring.
(2Z)-3-Amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile Structure: Features a phenoxy linker and amino group. Application: The trifluoromethyl group and amino functionality suggest utility in kinase inhibition or as a building block for agrochemicals .
Table 2: Trifluoromethyl vs. Difluorophenyl Derivatives
| Property | Difluorophenyl Derivative | Trifluoromethyl Derivatives |
|---|---|---|
| Lipophilicity (LogP) | Moderate | High |
| Solubility | Moderate | Low (due to -CF₃) |
| Synthetic Complexity | Low | High (multiple functional groups) |
Other Nitrile-Based Compounds
Examples :
- 2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile (C₁₅H₁₈F₂N₂O; molar mass: 292.32 g/mol): Contains a hydroxyethylamino group, enhancing hydrogen-bonding capacity. Used in materials science or as an intermediate in drug synthesis .
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Thiophene ring introduces sulfur-based conjugation, altering electronic properties compared to purely aromatic systems .
Research Findings and Implications
- Biological Activity: The 3,4-difluorophenyl moiety in MCHR1 antagonists demonstrates superior receptor binding compared to non-fluorinated analogs, attributed to fluorine's electronegativity and optimal van der Waals interactions .
- Synthetic Accessibility : Fluorinated compounds often require specialized reagents (e.g., Selectfluor®), whereas methoxy derivatives utilize simpler alkylation protocols .
- Stability : Fluorine substitution reduces oxidative degradation, extending the half-life of pharmaceuticals .
Biological Activity
3-(3,4-Difluorophenyl)prop-2-enenitrile is an organic compound characterized by its difluorophenyl group attached to a propenenitrile moiety. This unique structure imparts distinctive chemical properties, making it a subject of interest in various biological studies, particularly in antimicrobial and anticancer research. This article reviews the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of 3-(3,4-difluorophenyl)prop-2-enenitrile is C₈H₆F₂N. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which are critical for its interaction with biological targets.
Research indicates that 3-(3,4-Difluorophenyl)prop-2-enenitrile may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. Molecular docking studies have shown that this compound can effectively bind to enzyme active sites, potentially inhibiting their activity. This mechanism suggests its candidacy for further pharmacological evaluations.
Biological Activity Overview
The biological activities of 3-(3,4-Difluorophenyl)prop-2-enenitrile include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation in vitro, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Data Table: Biological Activity Summary
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that 3-(3,4-Difluorophenyl)prop-2-enenitrile showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Anticancer Research : In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The underlying mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
- Molecular Docking Studies : Computational analyses have revealed that 3-(3,4-Difluorophenyl)prop-2-enenitrile has a high binding affinity for certain protein targets involved in cancer progression and microbial resistance. This enhances its profile as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
